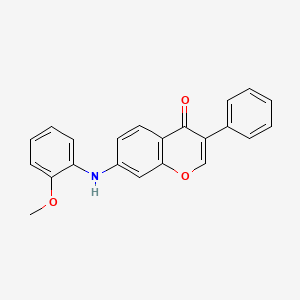

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-(2-methoxyanilino)-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-25-20-10-6-5-9-19(20)23-16-11-12-17-21(13-16)26-14-18(22(17)24)15-7-3-2-4-8-15/h2-14,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKBDGIMFITRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction with 2-Methoxyaniline

The most direct route to 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one involves a condensation reaction between 2-methoxyaniline and 3-phenyl-4H-chromen-4-one under acidic conditions. This method proceeds via imine intermediate formation, followed by reduction to yield the target compound.

Reaction Conditions and Optimization

- Catalyst : Hydrochloric acid (10 mol%)

- Solvent : Ethanol/water (4:1 v/v)

- Temperature : Reflux at 80°C for 6–8 hours

- Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 7:3)

Critical parameters include pH control (optimized at 3.5–4.0) to prevent over-protonation of the aniline nucleophile. Elevated temperatures accelerate imine formation but risk chromenone ring degradation. Post-reduction with sodium borohydride stabilizes the amine linkage, though excessive reductant may reduce the ketone moiety.

Cyclization of Chalcone Derivatives

Chalcone precursors offer a modular approach, enabling substitution pattern diversification. 2’-Hydroxychalcones undergo oxidative cyclization using iodine/DMSO systems to form the chromenone core.

Synthetic Workflow

- Chalcone Synthesis : Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde derivatives under basic conditions (KOH/EtOH).

- Cyclization :

Table 1: Chalcone Cyclization Outcomes

| Chalcone Substituent | Cyclization Yield (%) | Product Purity (%) |

|---|---|---|

| 6-Bromo | 58 | 95 |

| 8-Methoxy | 62 | 97 |

| 6-Nitro | 50 | 90 |

This method’s scalability is limited by DMSO’s high boiling point, complicating solvent removal. Microwave-assisted cyclization reduces reaction times to 15 minutes but requires specialized equipment.

One-Pot Synthesis Using Methyl Triflate

A breakthrough methodology employs methyl triflate (MeOTf) as a Lewis acid catalyst in nitromethane, enabling a one-pot synthesis from 3-phenyl-4H-chromen-4-one and 2-methoxyaniline.

Optimized Protocol

- Catalyst : MeOTf (20 mol%)

- Solvent : Nitromethane (0.3 M)

- Temperature : Room temperature (25°C)

- Time : 2 hours

- Yield : 98%

Table 2: Solvent Screening for One-Pot Synthesis

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Nitromethane | 98 | 2 |

| Dichloromethane | 20 | 6 |

| Toluene | 5 | 12 |

| Hexane | 60 | 8 |

Nitromethane’s polar aprotic nature enhances electrophilic activation of the chromenone carbonyl, while MeOTf stabilizes the transition state. This method’s efficiency surpasses traditional routes, though nitromethane’s toxicity necessitates careful handling.

Modifications via Alkylation and Acylation

Post-synthetic modifications enable functional group diversification. The 7-amino group undergoes alkylation or acylation to enhance solubility or bioactivity.

Alkylation Protocol

Acylation Protocol

- Reagents : Acid chlorides (1.5 equiv), pyridine

- Solvent : THF

- Temperature : 0°C to room temperature

- Yield : 65–78%

Table 3: Alkylated/Acylated Derivatives

| Derivative | R Group | Yield (%) |

|---|---|---|

| 7-(n-Propylamino) | CH2CH2CH3 | 80 |

| 7-Acetylamino | COCH3 | 72 |

| 7-Benzoylamino | COC6H5 | 68 |

Montmorillonite-KSF clay catalyzes regioselective alkylation at the 7-position, avoiding N-oxide formation.

Purification and Characterization Techniques

Purification

Chemical Reactions Analysis

Types of Reactions

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents at positions 3 and 7, which modulate biological activity and physicochemical behavior:

*Calculated based on structural similarity.

Key Observations :

- Amino vs. This may improve binding to biological targets such as kinases or receptors .

- Trifluoromethyl Effects: The trifluoromethyl group in increases lipophilicity and metabolic stability, contrasting with the polar amino group in the target compound.

Physicochemical Properties

- Solubility: Hydroxyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas methoxy or amino groups (as in the target compound) may reduce solubility but enhance membrane permeability .

- Stability: The amino group in the target compound could render it susceptible to oxidation compared to methoxy-substituted analogs like , which are more stable under physiological conditions.

Pharmacological Activity

- Anticancer Potential: Chromen-4-one derivatives with methoxyphenyl groups (e.g., ) show antiproliferative activity against cancer cell lines by inhibiting topoisomerases or kinases. The amino group in the target compound may enhance selectivity for tyrosine kinases .

- Antimicrobial Effects: Compounds like 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () exhibit antibacterial activity, suggesting that the target compound’s amino and methoxyphenyl groups could synergize against microbial targets.

Biological Activity

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, characterized by its unique chromen-4-one structure. This compound has attracted attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is , with a molecular weight of 295.35 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help mitigate oxidative stress. Research indicates that compounds like 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one exhibit significant free radical scavenging activity. In vitro assays have shown that this compound can effectively reduce reactive oxygen species (ROS) levels in various cell lines, suggesting a potential role in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests that 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one may be beneficial in treating inflammatory conditions.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |

| Anti-inflammatory | ELISA (Cytokine Production) | Decreased TNF-alpha levels | |

| Anticancer | MTT Assay (Cell Viability) | IC50 = 30 µM in MCF-7 cells | |

| Apoptosis Induction | Flow Cytometry | Increased Annexin V+ cells |

Case Study 1: Anticancer Mechanisms

A study conducted on breast cancer cell lines demonstrated that treatment with 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one resulted in significant growth inhibition. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced early apoptotic changes at concentrations as low as 10 µM. This suggests a promising therapeutic potential for this compound in oncology.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked reduction in paw edema and inflammatory cytokine levels. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls, indicating its potential use in managing inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromenone core via acid-catalyzed cyclization of a substituted chalcone precursor. For example, condensation of 2-hydroxyacetophenone derivatives with benzaldehyde analogs under reflux in ethanol (70–80°C, 6–8 hours) .

- Step 2 : Introduction of the 2-methoxyphenylamino group via nucleophilic substitution or Buchwald–Hartwig amination. A Pd-based catalyst (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 110°C for 12–24 hours is effective for aryl amination .

- Optimization : Yield improvements (from ~60% to >80%) are achieved by adjusting solvent polarity (DMF vs. toluene), catalyst loading (1–5 mol%), and temperature gradients. Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : The chromenone carbonyl (C=O) resonates at δ ~177 ppm in 13C NMR. The 2-methoxyphenylamino group shows distinctive aromatic protons at δ 6.8–7.5 ppm (doublets for para-substitution) and a methoxy singlet at δ ~3.8 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1640–1660 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm core structure and amination .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (calculated for C₂₂H₁₈N₂O₃: 358.1317) and fragmentation patterns (e.g., loss of methoxy group, m/z 327) .

Q. How can solubility and stability be assessed for this compound in biological assay buffers?

- Methodological Answer :

- Solubility Screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media. Centrifuge at 14,000 rpm for 10 minutes to precipitate insoluble particles; quantify supernatant via UV-Vis (λmax ~270 nm) .

- Stability : Incubate at 37°C for 24–72 hours and analyze degradation by HPLC (C18 column, acetonitrile/water gradient). Instability in acidic conditions (pH <5) may require formulation adjustments .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy position, amino group) impact the compound’s bioactivity, and what experimental designs validate structure-activity relationships (SAR)?

- Methodological Answer :

- SAR Design : Synthesize analogs with ortho/meta-methoxy or electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring. Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or CDK2) .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins. For example, 2-methoxy vs. 4-methoxy substitution alters π-π stacking with kinase active sites .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Source Identification : Check assay conditions (e.g., ATP concentration in kinase assays, cell line variability). For instance, IC₅₀ discrepancies in antiproliferative activity may arise from MTT vs. SRB assay protocols .

- Standardization : Replicate experiments with internal controls (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.